molecular formula C37H34N2O13 B166866 [2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 3-hydroxyquinoline-2-carboxylate CAS No. 126657-27-0

[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 3-hydroxyquinoline-2-carboxylate

Cat. No.: B166866
CAS No.: 126657-27-0
M. Wt: 714.7 g/mol
InChI Key: VTDMDKFOXVFPGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 3-hydroxyquinoline-2-carboxylate is a synthetic derivative of daunorubicin, a well-known anthracycline antibiotic used in cancer treatment. This compound is characterized by the presence of a quinaldinoyloxy group attached to the daunorubicin molecule, enhancing its pharmacological properties. The molecular formula of this compound is C37H34N2O13 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 3-hydroxyquinoline-2-carboxylate involves the esterification of daunorubicin with quinaldinic acid. The reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: [2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 3-hydroxyquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 3-hydroxyquinoline-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study esterification and substitution reactions.

    Biology: Investigated for its interactions with DNA and RNA, providing insights into its mechanism of action.

    Medicine: Explored for its potential as an anticancer agent due to its enhanced pharmacological properties compared to daunorubicin.

    Industry: Utilized in the development of new drug formulations and delivery systems

Mechanism of Action

The mechanism of action of [2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 3-hydroxyquinoline-2-carboxylate involves intercalation into DNA, disrupting the replication and transcription processes. This leads to the inhibition of topoisomerase II, an enzyme crucial for DNA replication. The compound also generates free radicals, causing oxidative damage to cellular components .

Comparison with Similar Compounds

    Daunorubicin: The parent compound, widely used in cancer treatment.

    Doxorubicin: Another anthracycline antibiotic with similar mechanisms of action.

    Epirubicin: A derivative of doxorubicin with fewer side effects.

Uniqueness: [2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 3-hydroxyquinoline-2-carboxylate stands out due to its enhanced pharmacological properties, including increased stability and potency. The addition of the quinaldinoyloxy group improves its ability to intercalate into DNA and inhibit topoisomerase II, making it a promising candidate for further research and development .

Properties

CAS No.

126657-27-0

Molecular Formula

C37H34N2O13

Molecular Weight

714.7 g/mol

IUPAC Name

[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 3-hydroxyquinoline-2-carboxylate

InChI

InChI=1S/C37H34N2O13/c1-15-31(42)19(38)11-25(51-15)52-23-13-37(48,24(41)14-50-36(47)30-21(40)10-16-6-3-4-8-20(16)39-30)12-18-27(23)35(46)29-28(33(18)44)32(43)17-7-5-9-22(49-2)26(17)34(29)45/h3-10,15,19,23,25,31,40,42,44,46,48H,11-14,38H2,1-2H3

InChI Key

VTDMDKFOXVFPGY-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)C6=NC7=CC=CC=C7C=C6O)O)N)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)C6=NC7=CC=CC=C7C=C6O)O)N)O

Synonyms

14-quinaldinoyloxydaunorubicin
14-quinaldinoyloxyrubomycin

Origin of Product

United States

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